C5aR-IN-1
Description
C5aR-IN-1 is a potent inhibitor of the C5a receptor (C5aR), which is part of the complement system involved in the immune response. This compound is particularly significant in the research of inflammatory diseases due to its ability to inhibit the C5a receptor, which is associated with various autoimmune and inflammatory disorders .
Properties
Molecular Formula |
C36H39F4N3O2 |
|---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
(2R,3S,4aR,7aR)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C36H39F4N3O2/c1-21-13-16-27(20-29(21)36(38,39)40)42-34(44)28-19-24-8-6-12-31(24)43(35(45)32-22(2)7-5-11-30(32)37)33(28)23-14-17-26(18-15-23)41-25-9-3-4-10-25/h5,7,11,13-18,20,24-25,28,31,33,41H,3-4,6,8-10,12,19H2,1-2H3,(H,42,44)/t24-,28+,31-,33+/m1/s1 |
InChI Key |
GFPFPJUWYULVHK-YUQOACCUSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC(=C(C=C6)C)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC(=C(C=C6)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The preparation of C5aR-IN-1 involves several synthetic routes and reaction conditions. One of the methods includes the use of intermediates and specific reaction conditions to achieve the desired compound. The process involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product . Industrial production methods for this compound are not widely documented, but the synthetic routes typically involve standard organic synthesis techniques.
Chemical Reactions Analysis
C5aR-IN-1 undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product. The major products formed from these reactions are typically the intermediates and the final this compound compound .
Scientific Research Applications
Sepsis Treatment
Recent studies indicate that blocking C5aR1 can improve survival rates in sepsis models. Research involving C5aR-deficient mice showed enhanced pathogen clearance and reduced mortality during mild to moderate sepsis, suggesting that C5a signaling may exert an immunosuppressive effect under these conditions. The administration of anti-C5aR1 antibodies similarly improved survival outcomes in low-dose sepsis models, supporting the potential use of C5aR-IN-1 as a treatment option for sepsis .
Spinal Cord Injury
This compound has been investigated for its role in spinal cord injury (SCI). Studies demonstrated that pharmacological blockade of C5aR during the acute phase of SCI led to improved locomotor recovery and reduced inflammation. However, prolonged inhibition resulted in adverse effects during later stages, indicating a complex role for C5a signaling that may vary with timing post-injury . This suggests that while C5aR antagonism can be beneficial acutely, careful consideration is needed regarding treatment duration.
Neurodegenerative Diseases
The involvement of the C5a-C5aR axis in neurodegenerative disorders has been increasingly recognized. In models of ischemic stroke and traumatic brain injury, acute inhibition of this pathway has shown promise in improving outcomes by mitigating inflammation and promoting recovery processes. The dual role of C5a signaling—protective in some phases and detrimental in others—highlights the potential for targeted therapies like this compound to modulate inflammatory responses effectively .
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its effects is crucial for optimizing its therapeutic potential. Recent studies utilizing cryo-electron microscopy have elucidated the structural basis for ligand recognition and biased signaling at the C5a receptor level. These insights may guide future drug design efforts aimed at enhancing the efficacy and specificity of antagonists targeting this pathway .
Case Study 1: Sepsis Model
In a murine model of sepsis, treatment with this compound led to significantly improved survival rates compared to untreated controls. The study also found an increase in pro-inflammatory cytokines like interferon-gamma (IFN-γ) alongside decreased levels of interleukin-10 (IL-10), supporting the hypothesis that antagonism of C5aR can enhance immune responses during infections .
Case Study 2: Spinal Cord Injury Recovery
In a controlled trial involving spinal cord injury models, administration of this compound during the first week post-injury resulted in better locomotor recovery scores compared to vehicle-treated groups. However, if treatment was extended beyond this period, functional outcomes deteriorated, emphasizing the need for timing in therapeutic interventions .
Mechanism of Action
The mechanism of action of C5aR-IN-1 involves the inhibition of the C5a receptor, which is a G protein-coupled receptor. By binding to the C5a receptor, this compound prevents the activation of downstream signaling pathways that are involved in the immune response and inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby mitigating the inflammatory response .
Comparison with Similar Compounds
C5aR-IN-1 is unique compared to other similar compounds due to its potent inhibitory effect on the C5a receptor. Similar compounds include other C5a receptor inhibitors and antagonists, such as BM213 and C089, which also target the C5a receptor but may have different binding affinities and mechanisms of action . The uniqueness of this compound lies in its specific binding properties and its effectiveness in inhibiting the C5a receptor, making it a valuable tool in the research of inflammatory diseases.
Biological Activity
C5aR-IN-1 is a small molecule antagonist of the complement component C5a receptor 1 (C5aR1), which plays a crucial role in modulating inflammatory responses. This compound has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases, including Alzheimer's disease, sepsis, and cardiovascular diseases.
C5aR1 is a G-protein-coupled receptor that, when activated by its ligand C5a, triggers pro-inflammatory signaling pathways. These pathways include the activation of intracellular calcium release, recruitment of β-arrestin, and modulation of cytokine production. This compound functions by blocking these pathways, thereby inhibiting the inflammatory response associated with C5a activation.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits IL-1β production in macrophages stimulated with LPS and crystal components. The inhibition occurs through the blockade of intracellular C5a generation and subsequent signaling pathways leading to IL-1β secretion. Notably, knockdown experiments using siRNA targeting C5aR1 confirmed that reduced receptor expression correlates with diminished IL-1β production without affecting cell viability or other cytokines like TNF or IL-10 .
In Vivo Studies
Case Study: Sepsis Model
A murine sepsis model indicated that administration of this compound led to improved survival rates in mice subjected to mild to moderate sepsis. The treated mice exhibited enhanced pathogen clearance and preserved liver function compared to controls. This suggests that this compound may provide a protective effect by modulating the immune response during sepsis .
Case Study: Alzheimer's Disease
In models of Alzheimer's disease, this compound has been shown to suppress detrimental glial activation while promoting neuroprotective pathways. This dual action helps mitigate cognitive decline without significantly altering protective complement functions, making it a promising candidate for therapeutic intervention in neurodegenerative disorders .
Data Tables
Clinical Implications
The biological activity of this compound suggests its potential as a therapeutic agent in conditions characterized by excessive inflammation. Its ability to selectively inhibit harmful pro-inflammatory responses while preserving beneficial immune functions positions it as a valuable tool in treating diseases such as:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
